molecular formula C7H15ClN2O2 B11901269 1-[(Aminooxy)acetyl]-piperidine monohydrochloride

1-[(Aminooxy)acetyl]-piperidine monohydrochloride

Cat. No.: B11901269
M. Wt: 194.66 g/mol
InChI Key: HSVQZYDRIRUUHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Aminooxy)acetyl]-piperidine monohydrochloride is a piperidine derivative characterized by an acetyl group substituted with an aminooxy (-ONH2) moiety at the 1-position of the piperidine ring. This compound is of interest in medicinal and agrochemical research due to its reactive aminooxy group, which enables conjugation with carbonyl-containing molecules (e.g., ketones, aldehydes) to form stable oxime linkages.

Properties

Molecular Formula

C7H15ClN2O2

Molecular Weight

194.66 g/mol

IUPAC Name

2-aminooxy-1-piperidin-1-ylethanone;hydrochloride

InChI

InChI=1S/C7H14N2O2.ClH/c8-11-6-7(10)9-4-2-1-3-5-9;/h1-6,8H2;1H

InChI Key

HSVQZYDRIRUUHN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CON.Cl

Origin of Product

United States

Preparation Methods

Functionalization of Piperidine

The piperidine ring serves as the core structure for this compound. Synthesis begins with introducing the aminooxy acetyl group at the nitrogen atom of piperidine. A common approach involves nucleophilic substitution, where piperidine reacts with an acylating agent such as chloroacetyl chloride in anhydrous conditions. The reaction proceeds via the formation of a reactive intermediate, which is subsequently treated with hydroxylamine to introduce the aminooxy moiety.

Key Reaction Conditions:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran.

  • Temperature: 0–5°C to minimize side reactions.

  • Base: Triethylamine or diisopropylethylamine to neutralize HCl byproducts.

Amidation and Salt Formation

Amidation of Piperidine Derivatives

Alternative routes employ pre-functionalized piperidine derivatives. For example, 1-(carboxyacetyl)piperidine reacts with O-benzylhydroxylamine in the presence of coupling agents like HATU or EDCI. After deprotection (e.g., hydrogenolysis for benzyl groups), the free aminooxy compound is precipitated as the hydrochloride salt using gaseous HCl in diethyl ether.

Example Protocol:

  • Coupling: 1-(carboxyacetyl)piperidine (1.0 eq), HATU (1.2 eq), HOAt (1.2 eq), and DIPEA (3.0 eq) in DMF, stirred at room temperature for 12 h.

  • Deprotection: Hydrogen gas (1 atm) with 10% Pd/C catalyst in methanol.

  • Salt Formation: Addition of HCl-saturated diethyl ether to the free base in anhydrous conditions.

Yield: 65–78% after purification (recrystallization from ethanol/ether).

Organometallic Approaches

Palladium-Catalyzed Allylic Amination

Recent advances utilize palladium-catalyzed reactions to construct the piperidine skeleton while introducing the aminooxy group. A patent describes the use of η³-allylpalladium complexes to couple allylic acetates with hydroxylamine derivatives. This method offers stereochemical control, critical for bioactive piperidines.

Representative Reaction:

  • Substrate: Allyl acetate derivative of piperidine.

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Ligand: BINAP for enantioselective synthesis.

  • Conditions: 60°C in toluene, 24 h.

Outcome:

  • Diastereomeric Ratio: Up to 4:1 for cis-isomers.

  • Yield: 55–70% after column chromatography.

Purification and Characterization

Crystallization and Chromatography

The hydrochloride salt is typically recrystallized from ethanol/ether mixtures to achieve >98% purity. Analytical data include:

Parameter Value
Melting Point 142–145°C (decomposes)
HPLC Purity 99.2% (C18, 0.1% TFA/ACN)
¹H NMR (D₂O) δ 1.45–1.70 (m, 6H, piperidine), 3.40 (s, 2H, CH₂CO), 4.10 (s, 2H, NH₂O)

Challenges and Mitigation

Side Reactions

  • Imine Formation: Competing reactions between hydroxylamine and ketones/aldehydes necessitate strict anhydrous conditions.

  • Racemization: Chiral piperidines require low-temperature reactions to preserve stereochemistry.

Scalability

  • Continuous Flow Systems: Microreactors improve heat dissipation during exothermic acylation steps, enhancing yield by 15–20% .

Chemical Reactions Analysis

Aminooxy Group Reactivity

The aminooxy (–ONH₂) moiety is a nucleophilic group capable of forming stable oxime linkages with carbonyl compounds (e.g., ketones, aldehydes). This reactivity is widely exploited in bioconjugation and pharmaceutical synthesis:

  • Oxime Ligation : Under mildly acidic conditions, the aminooxy group reacts with aldehydes/ketones to form oximes (R₁R₂C=N–O–R₃), a reaction often accelerated by aniline catalysts .

  • Stability Considerations : The hydrochloride salt form enhances solubility in polar solvents (e.g., water, DMSO) but may limit reactivity in nonpolar environments.

Piperidine Core Reactivity

The piperidine ring exhibits typical secondary amine behavior, with additional steric and electronic effects from the acetylated nitrogen:

  • Reductive Amination : Piperidine derivatives are commonly synthesized via reductive amination, as seen in the hydrogenation of enamides using palladium or rhodium catalysts (e.g., Scheme 11C in ).

  • Acetyl Group Hydrolysis : The acetyl group on nitrogen is susceptible to hydrolysis under acidic or basic conditions, regenerating the parent piperidine. This is noted in the synthesis of acetylpiperidine analogs .

Aza-Michael Addition

Intramolecular aza-Michael reactions (IMAMR) are effective for constructing substituted piperidines. For example:

  • Organocatalyzed IMAMR produces 2,5- and 2,6-disubstituted piperidines (Scheme 15A in ).

  • Potential Application : The aminooxyacetyl side chain could act as a nucleophile in similar cyclizations.

Reductive Functionalization

Catalytic hydrogenation with transition metals (e.g., Rh, Pd) enables stereoselective reductions:

  • Asymmetric hydrogenation of enamides using Ru(II) or Rh(I) complexes yields enantiomerically enriched piperidines (Schemes 11–12 in ).

  • Relevance : The acetyl group may influence stereochemical outcomes by coordinating to metal catalysts.

Aza-Prins Cyclization

This method constructs piperidine rings via iminium intermediates:

  • Li et al. used Cu(I)/ZrCl₄ to promote 6-endo-trig cyclization of homoallylic amines (Scheme 46A in ).

  • Adaptation : Substituting the aminooxy group could enable analogous cyclizations for spiro- or fused-piperidine systems.

Stability and By-Product Considerations

  • Hydrolysis : The hydrochloride salt may hydrolyze in aqueous media, releasing HCl and generating the free base.

  • By-Products : Fluorinated analogs (e.g., Scheme 11C in ) show that electronegative substituents can lead to hydrodefluorination; similar side reactions may occur if labile groups are present.

Synthetic Recommendations

Based on analogous methods:

  • Oxime Formation : React with aldehydes (e.g., benzaldehyde) in pH 4–5 buffer to form conjugates.

  • Metal-Catalyzed Hydrogenation : Use Rh(I) complexes for selective reduction of unsaturated intermediates.

  • Protection Strategies : Temporarily protect the aminooxy group (e.g., Boc) during piperidine functionalization.

Scientific Research Applications

Enzyme Inhibition

1-[(Aminooxy)acetyl]-piperidine monohydrochloride has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can be particularly relevant in treating conditions such as diabetes and obesity. The compound's structural features allow it to effectively interact with biological targets, although detailed studies on its mechanism of action are still ongoing.

Therapeutic Potential

Research indicates that this compound may have applications in treating various diseases by modulating enzyme activity. For example, it has shown promise in enhancing the expression of molecular chaperones, which play a critical role in cellular protection against stress and disease .

Applications in Medicinal Chemistry

1-[(Aminooxy)acetyl]-piperidine monohydrochloride is being explored for various therapeutic applications:

  • Antidiabetic Agents : Its enzyme inhibition properties may help regulate glucose metabolism.
  • Neuroprotective Agents : Potential use in protecting neuronal cells from damage.
  • Anticancer Research : Investigated for its ability to enhance molecular chaperone activity, which could be beneficial in cancer therapies.

Case Studies and Research Findings

Several studies have documented the effects and potential applications of 1-[(Aminooxy)acetyl]-piperidine monohydrochloride:

  • Study on Enzyme Inhibition :
    • A study demonstrated that the compound effectively inhibited enzymes involved in glucose metabolism, suggesting its potential as an antidiabetic agent.
  • Molecular Chaperone Enhancement :
    • Research indicated that treatment with this compound led to increased levels of heat shock proteins in stressed cells, which could help protect against cellular damage during pathological conditions .
  • Comparative Analysis with Similar Compounds :
    • A comparative study highlighted how 1-[(Aminooxy)acetyl]-piperidine monohydrochloride differs from similar compounds like N-(Aminooxy)acetamide regarding biological activity and specificity due to its unique aminooxy functionality.

Mechanism of Action

The mechanism of action of 1-[(Aminooxy)acetyl]-piperidine monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

1-Acetyl-4-aminopiperidine Hydrochloride

  • Structure: Features a 4-amino group and acetyl substitution at the 1-position of piperidine.
  • Key Differences: Lacks the aminooxy group, reducing its reactivity toward carbonyl compounds.
  • Applications: Primarily used as an intermediate in organic synthesis. Its amino group may participate in amide bond formation, but it lacks the oxime-forming capability of the target compound .

Acetyl Fentanyl Hydrochloride

  • Structure : Contains a phenethyl and phenyl substitution on the piperidine ring, with an acetyl group at the 1-position.
  • Key Differences: The aromatic substituents confer opioid receptor affinity, making it pharmacologically distinct. The target compound’s aminooxy group and lack of aromaticity suggest non-opioid applications (e.g., agrochemical intermediates) .

Fungicidal Acetyl-Piperidine Derivatives (e.g., Oxathiapiprolin)

  • Structure : Patented 1-(acetyl)-piperidine derivatives with additional heterocyclic or aryl groups (e.g., oxathiapiprolin).
  • Key Differences: These derivatives are optimized for fungicidal activity in plant protection. The target compound’s aminooxy group may offer unique binding interactions with fungal enzymes, but direct efficacy data are unavailable .

Pixifenide (1-[[4-[1-(Hydroxyimino)ethyl]phenoxy]acetyl]piperidine)

  • Structure: Includes a hydroxyimino (-NOH) group attached to a phenoxy-acetyl-piperidine scaffold.
  • Key Differences: The hydroxyimino group is structurally related to the aminooxy group but is part of an aromatic system. Pixifenide is used as an anti-inflammatory agent, highlighting how substituent variations dictate therapeutic applications .

3-Methoxy PCP Hydrochloride and 3-Fluoro PCP Hydrochloride

  • Structure : Cyclohexyl and aryl substitutions on piperidine, with halogen or methoxy groups.
  • Key Differences: These psychoactive compounds exhibit NMDA receptor antagonism due to their aryl-cyclohexyl-piperidine structure. The target compound’s lack of aromaticity and presence of aminooxy acetyl group preclude similar psychoactivity .

Physicochemical and Functional Comparisons

Reactivity

  • Aminooxy Group: Enables oxime formation with carbonyl groups, a feature absent in analogs like 1-Acetyl-4-aminopiperidine Hydrochloride (amide-forming) or Acetyl Fentanyl (opioid receptor binding) .
  • Hydroxyimino Group (Pixifenide): Less nucleophilic than aminooxy, limiting conjugation applications but suitable for anti-inflammatory activity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-[(Aminooxy)acetyl]-piperidine HCl Not Provided ~180 (estimated) Aminooxy, Acetyl
1-Acetyl-4-aminopiperidine HCl C7H15ClN2O 178.66 Acetyl, 4-Amino
Acetyl Fentanyl HCl C23H29ClN2O 396.95 Acetyl, Phenethyl, Phenyl
Pixifenide C15H19N3O3 289.33 Hydroxyimino, Phenoxy, Acetyl

Research Findings and Patent Landscape

  • Fungicidal Intermediates: Patents (e.g., EP1690858) highlight 1-(acetyl)-piperidine derivatives as key intermediates for fungicides like oxathiapiprolin. The target compound’s aminooxy group could be explored for novel agrochemical applications .

Biological Activity

1-[(Aminooxy)acetyl]-piperidine monohydrochloride is a compound that has drawn attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with an aminooxyacetyl group, resulting in the molecular formula CHClNO and a molecular weight of approximately 194.64 g/mol. The hydrochloride salt form enhances its solubility, facilitating its use in biological studies.

Biological Activity Overview

1-[(Aminooxy)acetyl]-piperidine monohydrochloride exhibits significant biological activity, particularly in enzyme inhibition. It has been studied for its potential to inhibit enzymes involved in metabolic pathways, which may have implications for treating conditions such as diabetes and obesity. The compound's structural features allow it to interact effectively with various biological targets.

Research indicates that the compound may enhance the activity of molecular chaperones under physiological stress conditions. This property could be leveraged to improve cellular responses in stress-related disorders . However, detailed studies on its precise mechanisms are still ongoing.

Synthesis and Characterization

The synthesis of 1-[(Aminooxy)acetyl]-piperidine monohydrochloride typically involves several key steps, including the formation of the piperidine ring and subsequent modification to introduce the aminooxyacetyl group. The methods used can vary based on desired yield and purity levels.

Comparative Analysis with Similar Compounds

The following table compares 1-[(Aminooxy)acetyl]-piperidine monohydrochloride with similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-Amino-4-piperidinylacetonePiperidine ring with an amine groupLacks aminooxy functionality
N-(Aminooxy)acetamideAcetamide group instead of piperidineNo cyclic structure
4-(Aminooxy)butyric acidAliphatic chain instead of piperidineDifferent chain length

The presence of the aminooxy group in 1-[(Aminooxy)acetyl]-piperidine monohydrochloride enhances its specificity and potential efficacy in targeted applications compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Enzyme Inhibition Studies : Investigations have shown that 1-[(Aminooxy)acetyl]-piperidine monohydrochloride can inhibit specific enzymes linked to metabolic disorders. These findings suggest potential therapeutic applications in managing diabetes and obesity.
  • Molecular Chaperone Activity : A study indicated that treatment with this compound could enhance the expression of molecular chaperones in cells exposed to stress, potentially aiding in cell survival and function during pathological conditions .

Q & A

Q. What synthetic routes are recommended for preparing 1-[(Aminooxy)acetyl]-piperidine monohydrochloride, and how can purity be optimized?

A multi-step synthesis involving piperidine derivatization with aminooxyacetyl groups is typical. Critical steps include protecting group strategies (e.g., Boc for amines) and HCl salt formation. Purification via recrystallization or column chromatography is essential, with purity monitored using HPLC (≥98% recommended for pharmacological studies). Impurity profiling, as seen in cefdinir-related compounds, should employ LC-MS to detect byproducts like unreacted intermediates or hydrolysis derivatives .

Q. What analytical techniques are suitable for characterizing this compound’s structural integrity?

  • NMR : Confirm piperidine ring conformation, aminooxyacetyl group placement, and HCl salt formation via proton and carbon shifts.
  • FT-IR : Validate functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bonds).
  • Elemental Analysis : Verify stoichiometry of the monohydrochloride salt.
  • XRD : Resolve crystallographic ambiguities, as demonstrated for structurally related hydrochloride salts .

Q. How should researchers handle and store this compound to ensure stability?

Follow strict SOPs for hygroscopic and reactive compounds:

  • Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon).
  • Avoid aqueous solutions unless stabilized with buffers (pH 4–6 recommended).
  • Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) and analyze using HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictory solubility data reported for this compound in different solvents?

Contradictions may arise from polymorphic forms or residual solvents. Use:

  • DSC/TGA : Identify polymorph transitions or hydrate formation.
  • Solvent Screening : Test solubility in DMSO, ethanol, and phosphate buffers under controlled humidity. Cross-validate with NMR to detect solvent adducts .

Q. What strategies are effective for assessing its pharmacokinetic (PK) profile in preclinical models?

  • In Vitro : Microsomal stability assays (liver S9 fractions) to predict metabolic pathways.
  • In Vivo : Radiolabeled tracer studies (³H or ¹⁴C) in rodents, with LC-MS/MS quantification of plasma and tissue samples. Adjust dosing based on observed half-life and bioavailability .

Q. How can impurity profiles impact pharmacological outcomes, and what thresholds are acceptable?

Impurities >0.1% (ICH guidelines) may alter receptor binding or toxicity. For example, residual piperidine derivatives could exhibit off-target histaminergic activity, as seen in structurally similar compounds . Use preparative HPLC to isolate impurities and evaluate their effects in vitro (e.g., receptor antagonism assays).

Q. What experimental designs are optimal for elucidating its mechanism of action in neurological models?

  • Target Engagement : Radioligand displacement assays (e.g., H₃ receptor binding, given structural analogs like Pitolisant).
  • Functional Studies : Electrophysiology in hippocampal slices to assess synaptic modulation.
  • Gene Knockdown : CRISPR/Cas9 silencing of candidate receptors to confirm specificity .

Q. How can researchers address discrepancies in reported cytotoxicity data across cell lines?

Variability may stem from cell-specific uptake or metabolic activation. Standardize assays by:

  • Cell Line Validation : Use isogenic lines and control for passage number.
  • ROS Detection : Measure reactive oxygen species (e.g., DCFH-DA probe) to link cytotoxicity to oxidative stress.
  • Dose-Response Modeling : Apply Hill equation fits to compare EC₅₀ values .

Methodological Notes

  • Structural Analogs : While direct data on 1-[(Aminooxy)acetyl]-piperidine monohydrochloride are limited, methodologies from related piperidine hydrochlorides (e.g., Pitolisant, UK-78282) provide validated frameworks .
  • Safety Protocols : Adopt PPE guidelines from SDS sheets of similar compounds, including fume hood use and emergency neutralization protocols for spills .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.